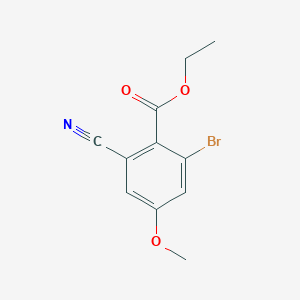![molecular formula C17H15ClFN3 B1414517 8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride CAS No. 477762-45-1](/img/structure/B1414517.png)
8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Structure and Properties
- The study of closely related compounds, such as 4-[(Z)-N′-(4-hydroxybenzylidene)hydrazino]-8-(trifluoromethyl)quinolinium, reveals insights into the crystal packing and molecular interactions of quinolinium derivatives. These compounds display significant hydrogen bonding and π–π stacking interactions, which are key in their chemical behavior (Jasinski et al., 2008).
Pharmacological and Therapeutic Research
- A study on a similar compound, 2-Formyl-8-hydroxy-quinolinium chloride, showed potential as an anticancer agent. It exhibited selectivity between hepatoma cells and normal hepatocytes and demonstrated strong anti-tumor activity in vivo (Lam et al., 2014).
- Another research focusing on 2-Formyl-8-hydroxy-quinolinium chloride explored its antiangiogenic activity. This compound inhibited the growth of human umbilical vein endothelial cells and demonstrated significant anti-tumor effects in a hepatocarcinogenesis model (Lam et al., 2016).
Synthesis and Chemical Reactions
- Research into 8-Quinolineselanyl chloride, a related compound, provides insights into the synthesis of selenium and nitrogen-containing heterocycles, highlighting the versatility and reactivity of quinolinium derivatives in chemical synthesis (Borisov et al., 2011).
- The study of 4-[(2-Chloroethyl)amino]quinolinium chloride monohydrate demonstrates the crystal structure and intermolecular interactions, such as hydrogen bonding and π–π interactions, important in the synthesis and stability of quinolinium salts (de Souza et al., 2009).
Photophysical and Spectroscopic Properties
- A study on acridizinium, a benzo[b]quinolizinium salt, provides insights into the spectroscopic properties and halide quenching sensitivity of quinolinium derivatives. This research is relevant for sensing applications involving similar quinolinium structures (Jagt et al., 2009).
Crystallography and Molecular Structure
- Investigations into various quinolinium derivatives, such as 8-hydroxyquinolinium salts, reveal the role of hydrogen bonding and molecular interactions in determining their crystal structures. This has implications for understanding the structural properties of similar compounds (Mohammadnezhad et al., 2015).
Propiedades
IUPAC Name |
N-[1-(4-fluorophenyl)ethylideneamino]quinolin-1-ium-8-amine;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3.ClH/c1-12(13-7-9-15(18)10-8-13)20-21-16-6-2-4-14-5-3-11-19-17(14)16;/h2-11,21H,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBBBSZJXCKLDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC2=C1[NH+]=CC=C2)C3=CC=C(C=C3)F.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-fluorophenyl)ethylideneamino]quinolin-1-ium-8-amine;chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-[4-(2-Chloro-5-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1414450.png)



